molecular formula C7H7N3O B1606516 4-Methoxy-1H-benzotriazole CAS No. 27799-90-2

4-Methoxy-1H-benzotriazole

Cat. No. B1606516
CAS RN: 27799-90-2
M. Wt: 149.15 g/mol
InChI Key: BFBZLCUTOUZMLJ-UHFFFAOYSA-N
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Description

4-Methoxy-1H-benzotriazole is a derivative of benzotriazole, a heterocyclic compound with the chemical formula C6H5N3 . Benzotriazole’s five-membered ring contains three consecutive nitrogen atoms . This bicyclic compound is viewed as fused rings of the aromatic compounds benzene and triazole . It is used as a corrosion inhibitor for many metals in acidic and saline aqueous solutions .


Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The conversion proceeds via diazotization of one of the amine groups . The synthesis can be improved when the reaction is carried out at low temperatures (5–10 °C) and briefly irradiated in an ultrasonic bath .


Molecular Structure Analysis

The molecular formula of 4-Methoxy-2H-benzotriazole is C7H7N3O . Its five-membered ring can in principle exist as tautomers . Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .


Chemical Reactions Analysis

Benzotriazole methodology has grown to its present height, the opportunities and its potentiality in the synthesis of diverse pharmacologically important heterocyclic skeletons . Benzotriazole can easily be introduced into a molecule by a variety of reactions, activates it toward numerous transformations, is sufficiently stable during the course of reactions, and finally can easily be removed at the end of the reaction sequence .


Physical And Chemical Properties Analysis

4-Methoxy-2H-benzotriazole has a density of 1.3±0.1 g/cm3, a boiling point of 317.2±34.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . It has an enthalpy of vaporization of 55.9±3.0 kJ/mol and a flash point of 116.3±15.9 °C .

Scientific Research Applications

  • Application Summary : 1H-benzotriazole and 4-methyl-1H-benzotriazole are commonly used in the manufacture of aircraft de-icing/anti-freeze fluids (ADAFs), coolants, etc. They have been detected in a variety of water environments, causing health hazards to aquatic species and humans .
  • Methods of Application or Experimental Procedures : The degradation mechanisms of these compounds in the aqueous phase were investigated using a theoretical calculation method. Addition reactions are the main type of reactions of ·OH with BTri and 4-TTri .
  • Results or Outcomes : The total rate constants for the reactions of BTri and 4-TTri with ·OH at 298 K are 8.26 × 109 M−1 s−1 and 1.81 × 1010 M−1 s−1, respectively. The reaction rate constants increase as the temperature rises, indicating that rising temperatures promote the degradation of BTri and 4-TTri .
    • Application Summary : Benzotriazole derivatives have been used in the synthesis of various heterocyclic compounds .
    • Methods of Application or Experimental Procedures : The specific methods and procedures can vary widely depending on the specific reaction and the desired products .
    • Results or Outcomes : The outcomes also depend on the specific reaction, but in general, benzotriazole derivatives can be used to synthesize a wide range of complex molecules .
    • Application Summary : Some benzotriazole derivatives, such as thiazolidinone benzotriazole, have been reported to have good antibacterial activities .
    • Methods of Application or Experimental Procedures : These compounds can be synthesized and then tested for their antibacterial activity using standard microbiological techniques .
    • Results or Outcomes : The specific results can vary, but some benzotriazole derivatives have shown promising results in preliminary antibacterial tests .
    • Application Summary : Benzotriazole derivatives have been used in the synthesis of various heterocyclic compounds .
    • Methods of Application or Experimental Procedures : The specific methods and procedures can vary widely depending on the specific reaction and the desired products .
    • Results or Outcomes : The outcomes also depend on the specific reaction, but in general, benzotriazole derivatives can be used to synthesize a wide range of complex molecules .
    • Application Summary : Some benzotriazole derivatives, such as thiazolidinone benzotriazole, have been reported to have good antibacterial activities .
    • Methods of Application or Experimental Procedures : These compounds can be synthesized and then tested for their antibacterial activity using standard microbiological techniques .
    • Results or Outcomes : The specific results can vary, but some benzotriazole derivatives have shown promising results in preliminary antibacterial tests .

Safety And Hazards

4-Methyl-1H-benzotriazole is harmful if swallowed and causes serious eye irritation . It is harmful to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment and using personal protective equipment .

Future Directions

Benzotriazoles are highly produced chemicals that are commonly used in the manufacture of aircraft de-icing/antifreeze fluids (ADAFs), coolants, etc . They have been detected in a variety of water environments, causing health hazards to aquatic species and humans . Future research could focus on the degradation mechanisms of these compounds in the aqueous phase .

properties

IUPAC Name

4-methoxy-2H-benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-6-4-2-3-5-7(6)9-10-8-5/h2-4H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFBZLCUTOUZMLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343617
Record name 4-Methoxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-1H-benzotriazole

CAS RN

27799-90-2
Record name 4-Methoxy-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxy-1H-1,2,3-benzotriazole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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